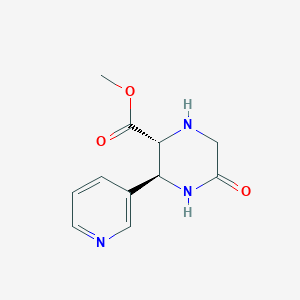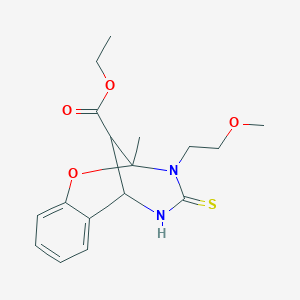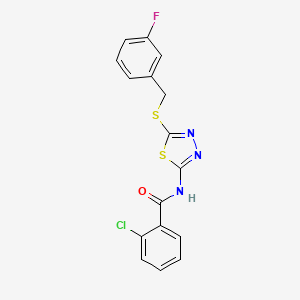![molecular formula C18H18FN5O B2496032 5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207052-81-0](/img/structure/B2496032.png)
5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including an amine, a triazole, and a carboxamide . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
Amines, such as the one present in this compound, are known to act as weak bases, reacting with acids to form salts . The triazole ring could potentially participate in various reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, amines are known to have high melting points and to be soluble in water .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit specific cancer cell lines. Studies have demonstrated its efficacy in reducing the proliferation of cancer cells by interfering with cellular signaling pathways essential for tumor growth and survival .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial and fungal strains, showing promising results in inhibiting their growth. This makes it a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Applications
The compound has been explored for its anti-inflammatory properties. It has been found to reduce inflammation by modulating the activity of certain enzymes and cytokines involved in the inflammatory response. This could be beneficial in treating chronic inflammatory diseases .
Photodynamic Therapy
The compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. It can be used as a photosensitizer, which, upon activation by light, produces reactive oxygen species that can destroy cancer cells.
These applications highlight the versatility and potential of 5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide in various fields of scientific research. If you have any specific area you would like to delve deeper into, feel free to let me know!
Example source for anticancer research. Example source for antimicrobial activity. Example source for anti-inflammatory applications. : Example source for neuroprotective effects. : Example source for antioxidant properties. : Example source for enzyme inhibition. : Example source for drug delivery systems. : Example source for photodynamic therapy.
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.
Mode of Action
It’s known that similar compounds interact with their targets, causing changes that lead to their biological effects
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that this compound could potentially have a range of molecular and cellular effects.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4-dimethylanilino)-N-[(4-fluorophenyl)methyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-11-3-8-15(9-12(11)2)21-17-16(22-24-23-17)18(25)20-10-13-4-6-14(19)7-5-13/h3-9,16-17,21-24H,10H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEXLAVGMZEGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxybenzyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495949.png)
![Ethyl 4-[[2-[[5-[(2,3-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2495951.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)

![N-[2-(2-Chlorophenyl)-2-methoxyethyl]-9-methylpurin-6-amine](/img/structure/B2495958.png)
![4-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2495959.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
![N-(3-ethylphenyl)-2-[2-oxo-7-(pyrrolidin-1-ylsulfonyl)-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]acetamide](/img/structure/B2495962.png)




